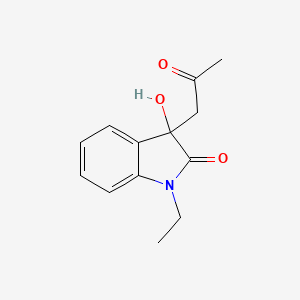
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indolones and has been found to have anti-inflammatory and neuroprotective properties.
作用機序
The exact mechanism of action of 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain. This compound has been found to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which further contribute to the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in various animal models of disease, including multiple sclerosis, colitis, and arthritis. This compound has also been found to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have analgesic effects, reducing pain in animal models of acute and chronic pain.
実験室実験の利点と制限
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent purity. Additionally, this compound has been found to have good oral bioavailability, making it suitable for oral administration in animal studies. However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not yet been tested in human clinical trials, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the endocannabinoid system. Another direction is to test the efficacy of this compound in human clinical trials for the treatment of neuroinflammatory diseases, pain, and anxiety disorders. Additionally, this compound could be modified to optimize its pharmacokinetic properties, such as increasing its half-life or reducing its potential for off-target effects. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential clinical applications.
合成法
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step synthesis method. The first step involves the reaction of 1,3-dihydro-2H-indol-2-one with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then subjected to hydrolysis to form the carboxylic acid. The carboxylic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxopropylamine to form this compound.
科学的研究の応用
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of pain and anxiety disorders.
特性
IUPAC Name |
1-ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-11-7-5-4-6-10(11)13(17,12(14)16)8-9(2)15/h4-7,17H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAEUZDNCEMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
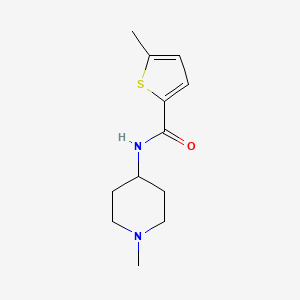
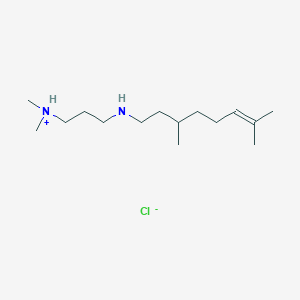
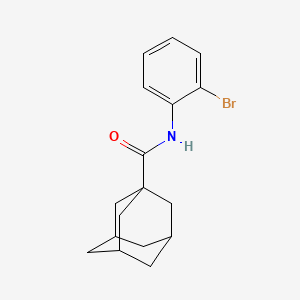
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
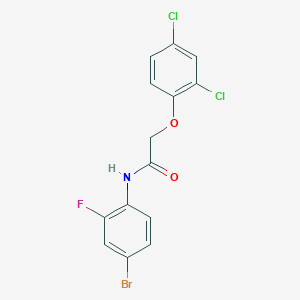
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

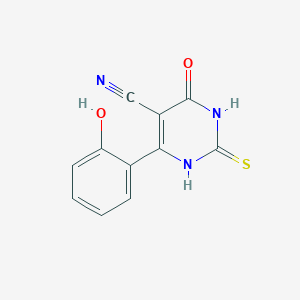
![3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5008524.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)